2-Methyl-2-phenylcyclohexan-1-ol

Description

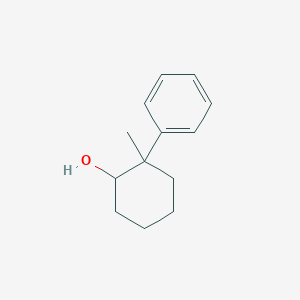

2-Methyl-2-phenylcyclohexan-1-ol is a cyclohexanol derivative featuring a methyl group and a phenyl group at the 2-position of the cyclohexane ring. This structural arrangement imparts unique steric and electronic properties. Such characteristics make it relevant in organic synthesis, particularly in asymmetric catalysis or as a chiral building block.

Properties

CAS No. |

62559-33-5 |

|---|---|

Molecular Formula |

C13H18O |

Molecular Weight |

190.28 g/mol |

IUPAC Name |

2-methyl-2-phenylcyclohexan-1-ol |

InChI |

InChI=1S/C13H18O/c1-13(10-6-5-9-12(13)14)11-7-3-2-4-8-11/h2-4,7-8,12,14H,5-6,9-10H2,1H3 |

InChI Key |

PCDLHNRNEXVNQR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCCC1O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-2-phenylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with 2-methylcyclohexanone to form the desired alcohol. The reaction typically occurs in an anhydrous ether solvent under controlled temperatures to ensure the stability of the Grignard reagent .

Another method involves the reduction of 2-methyl-2-phenylcyclohexanone using sodium borohydride or lithium aluminum hydride. These reducing agents convert the ketone group to a hydroxyl group, yielding this compound .

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation of 2-methyl-2-phenylcyclohexanone. This process uses a metal catalyst such as palladium or platinum under high pressure and temperature conditions to achieve efficient conversion .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-phenylcyclohexan-1-ol undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

Major Products Formed

Oxidation: 2-Methyl-2-phenylcyclohexanone, 2-Methyl-2-phenylcyclohexanoic acid

Reduction: 2-Methyl-2-phenylcyclohexane

Substitution: 2-Methyl-2-phenylcyclohexyl chloride, 2-Methyl-2-phenylcyclohexyl bromide

Scientific Research Applications

2-Methyl-2-phenylcyclohexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-phenylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Methyl-1-ethylcyclohexanol

- Structure: A cyclohexanol derivative with a methyl group at C2 and an ethyl group at C1.

- Properties: The 3,5-dinitrobenzoate derivative of this compound has a melting point of 105.5–107.5°C, suggesting moderate crystalline stability.

- Reactivity : The absence of an aromatic ring reduces π-π stacking interactions, which could affect crystallization behavior.

2-Isopropyl-5-methylcyclohexanol

- Structure : Features an isopropyl group at C2 and a methyl group at C5.

- Properties : The bulkier isopropyl group introduces significant steric hindrance, likely reducing reaction rates in nucleophilic substitutions. The positional isomerism (C5 methyl vs. C2 phenyl in the target compound) may lead to differences in ring conformation and hydrogen-bonding capacity .

2-<(Trimethylsilyl)methyl>-2-cyclohexen-1-ol

- Structure : Contains a trimethylsilyl (TMS) group and a cyclohexen ring (double bond at C2).

- Properties: The TMS group is highly electron-withdrawing and bulky, which could destabilize the hydroxyl proton, increasing acidity.

1-Methyl-4-(1-methylethyl)-2-cyclohexen-1-ol

- Structure: A cyclohexenol derivative with substituents at C1 (methyl) and C4 (isopropyl).

- Properties: The unsaturated ring and substituent positions may favor chair conformations with axial substituents, affecting stereochemical outcomes in synthesis.

Data Tables

Table 1: Structural and Physicochemical Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.